molecular formula C11H13NOS B12326096 Methanethione, 4-morpholinylphenyl-

Methanethione, 4-morpholinylphenyl-

Cat. No.: B12326096
M. Wt: 207.29 g/mol
InChI Key: IUIANAXWQMWFET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanethione, 4-morpholinylphenyl-, typically involves the reaction of morpholine with a phenylthioketone derivative. One common method includes the Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Industrial Production Methods

Industrial production of methanethione, 4-morpholinylphenyl-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanethione, 4-morpholinylphenyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methanethione, 4-morpholinylphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of methanethione, 4-morpholinylphenyl-, involves the inhibition of specific enzymes. It inhibits the activity of MGL and FAAH, which are involved in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) . These endocannabinoids play a role in various physiological processes, including pain modulation and neuroprotection.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

4-morpholin-4-ylthiobenzaldehyde

InChI

InChI=1S/C11H13NOS/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,9H,5-8H2

InChI Key

IUIANAXWQMWFET-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=S

Origin of Product

United States

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